Silicic acid, trimethylsilyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The trimethylsilyl group (Si(CH₃)₃) is a common protecting group in organic chemistry. It can be attached to reactive hydroxyl (OH) groups on a molecule to prevent unwanted side reactions during synthesis. Trimethylsilyl silicate could potentially act as a source of trimethylsilyl groups for such protection strategies.

Silicate Analysis

Silicic acid is the hydrated form of silicon dioxide (SiO₂), the main component of sand and glass. Trimethylsilyl esters of silicic acid are readily detected using spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS) []. This property could be valuable for analyzing the composition of silicate-based materials in research fields like geology and materials science.

Organosilicon Chemistry

Trimethylsilyl silicate falls under the category of organosilicon compounds, which contain silicon bonded to carbon. Research in this field explores the development of novel materials with unique properties. Trimethylsilyl silicate might serve as a starting material or intermediate in the synthesis of more complex organosilicon molecules for further study [].

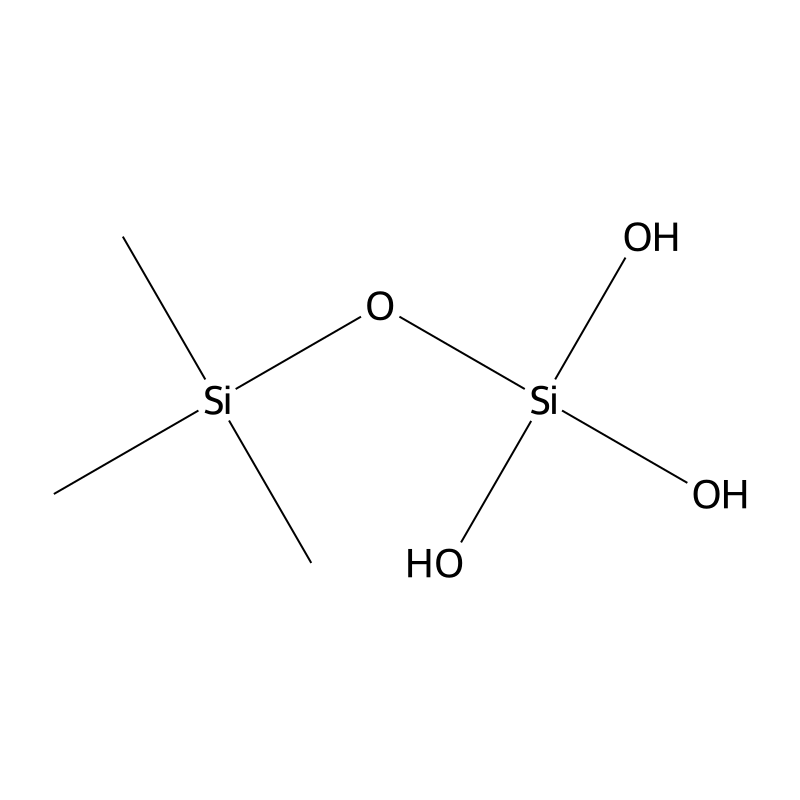

Silicic acid, trimethylsilyl ester, also known as Trimethylsilyl trihydrogen silicate, is an organosilicon compound characterized by its molecular formula and a molecular weight of approximately 152.36 g/mol. This compound belongs to the class of trialkylheterosilanes, which are organic compounds containing silicon atoms bonded to alkyl groups. Silicic acid, trimethylsilyl ester is notable for its unique structural properties, including a cage-like formation that contributes to its reactivity and applications in various fields such as organic synthesis and materials science .

- Hydrolysis: Upon exposure to moisture or water, silicic acid, trimethylsilyl ester can hydrolyze to form silicic acid and trimethylsilanol. This reaction is significant for its role in the synthesis of silica-based materials.

- Condensation: The compound can undergo condensation reactions with other silanol groups or silicates, leading to the formation of siloxane bonds (Si-O-Si) which are crucial in forming silicate networks.

- Protecting Group Chemistry: In organic synthesis, the trimethylsilyl group acts as a protecting group for alcohols and amines, allowing for selective reactions without interfering functional groups .

Silicic acid, trimethylsilyl ester can be synthesized through several methods:

- Silylation of Silicic Acid: The direct reaction of silicic acid with trimethylchlorosilane under controlled conditions leads to the formation of silicic acid, trimethylsilyl ester.

- Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides in a solvent system, followed by treatment with trimethylsilyl reagents.

- Refluxing with Alcohols: Refluxing a mixture of silicon dioxide with trimethylsilylating agents in the presence of alcohol can yield the desired ester .

Silicic acid, trimethylsilyl ester has various applications across multiple domains:

- Organic Synthesis: It is widely used as a protecting group for hydroxyl and amine functional groups during synthetic transformations.

- Material Science: The compound serves as a precursor for silica-based materials and coatings that exhibit enhanced mechanical properties and thermal stability.

- Pharmaceutical Formulations: Its derivatives are explored for use in drug formulations to improve solubility and bioavailability of active pharmaceutical ingredients.

- Agricultural Chemistry: Silicic acid derivatives are investigated for their potential use as soil amendments to enhance nutrient availability and plant growth .

Interaction studies involving silicic acid, trimethylsilyl ester primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various nucleophiles due to the electrophilic nature of silicon atoms. These interactions are crucial in understanding its behavior in synthetic pathways and its compatibility with different solvents and reagents used in organic chemistry .

Silicic acid, trimethylsilyl ester shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Silicic acid, trimethylsilyl ester is unique due to its ability to act as both a protecting group and a precursor for silica-based materials while maintaining stability under various reaction conditions.

The silicon-oxygen (Si–O) bond in trimethylsilyl silicates exhibits distinct polarization due to the electronegativity disparity between silicon (1.90) and oxygen (3.44), resulting in a partial charge distribution of Si^δ+^–O^δ−^ [6]. This polarity facilitates bond reorganization under acidic or basic conditions. For instance, in hexamethyldisiloxane solutions, Amberlyst 15 catalyzes the rearrangement of hexameric silicate rings (Si₆O₁₅(SiMe₃)₆) into tetrameric siloxane structures via proton-mediated cleavage and recondensation [1].

The Brook rearrangement provides a parallel mechanism for silyl group migration, where [1,n] carbon-to-oxygen silyl shifts occur through pentacoordinate silicon transition states [2]. This process retains stereochemistry at the silicon center while inverting configuration at the carbon site, as demonstrated in Walden cycle experiments [2]. Computational studies suggest that such rearrangements proceed with activation energies of 80–120 kJ/mol, depending on solvent polarity and substituent bulk [2] [6].

Thermodynamically, the stability of Si–O bonds (452 kJ/mol for single bonds) favors reorganization over dissociation, enabling the formation of cyclic or polycyclic siloxanes. Gas chromatography analyses of reaction mixtures reveal that trimethylsilyl silicates preferentially form tetrameric rings (Si₄O₁₂ frameworks) under acidic catalysis, driven by ring strain minimization [1] [6].

Nucleophilic Substitution Pathways in Cross-Linking Reactions

Nucleophilic attack at silicon centers governs cross-linking in trimethylsilyl silicate networks. In anhydrous environments, alkoxide ions (RO⁻) displace trimethylsilyl groups via an Sₙ2-like mechanism, forming silanol bridges (Si–O–Si). Kinetic studies of taxane silicate esters demonstrate that steric hindrance significantly impacts substitution rates: triethylsilicate derivatives hydrolyze 2,000× faster than trimenthyl analogs due to reduced steric shielding [4].

| Substituent | Relative Hydrolysis Rate (k_rel) | Transition State Energy (kJ/mol) |

|---|---|---|

| Triethylsilicate | 1.00 | 85 |

| Triisopropylsilicate | 0.45 | 92 |

| Trimenthylsilicate | 0.0005 | 135 |

Table 1: Steric effects on silicate ester hydrolysis rates [4]

Amberlyst 15 resin enhances cross-linking efficiency by stabilizing oxonium intermediates during siloxane bond formation. This acid-catalyzed process proceeds through a stepwise mechanism:

- Protonation of a siloxy oxygen, generating a positively charged silicon center.

- Nucleophilic attack by a neighboring silanol group.

- Deprotonation to form a new Si–O–Si linkage [1] [6].

Cross-linking density inversely correlates with trimethylsilyl group content, as bulkier substituents hinder nucleophilic approach. Solid-state NMR studies reveal that fully condensed networks achieve Si–O–Si bond angles of 144–150°, optimizing tetrahedral geometry [6] [7].

Thermal Stability and Decomposition Mechanisms

Trimethylsilyl silicates exhibit temperature-dependent stability, with decomposition initiating above 200°C under aerobic conditions [7]. Thermogravimetric analysis (TGA) profiles show three distinct mass loss events:

- 150–200°C: Desorption of physisorbed water and residual solvents.

- 200–350°C: Cleavage of Si–O bonds, releasing formaldehyde and cyclic siloxanes.

- >350°C: Complete pyrolysis to amorphous silica and carbonaceous residues.

The primary decomposition pathway involves homolytic Si–O bond scission, generating silyl radicals (Si·) and oxygen-centered radicals (O·). These intermediates recombine to form volatile cyclic trisiloxanes (D₃) or abstract hydrogen from adjacent methyl groups, yielding methane and cross-linked silica networks [7].

Inert atmospheres delay decomposition by suppressing oxidative pathways. Pyrolysis-GC/MS analyses identify major degradation products as hexamethyldisiloxane (HMDSO) and decamethylcyclopentasiloxane (D5), confirming retro-condensation mechanisms [7]. Activation energy calculations using the Flynn-Wall-Ozawa method reveal an average Eₐ of 145 ± 12 kJ/mol for Si–O bond cleavage, consistent with radical-mediated degradation [7] [6].

Silicic acid, trimethylsilyl ester, characterized by the molecular formula C₃H₁₂O₄Si₂ and represented by the International Union of Pure and Applied Chemistry name trihydroxy(trimethylsilyloxy)silane, has emerged as a significant organosilicon compound in advanced material science applications [1] [2]. This compound features a central silicon atom bonded to three hydroxyl groups and a trimethylsilyloxy group, creating an amphiphilic character that enhances its solubility in both polar and nonpolar solvents [2]. The compound's unique structural properties, including its cage-like formation, contribute to its exceptional reactivity and versatility in various nanostructured material applications [1].

Template-Directed Synthesis of Mesoporous Silica Matrices

Template-directed synthesis represents a fundamental approach for fabricating mesoporous silica materials with precisely controlled structural properties [3] [4]. Silicic acid, trimethylsilyl ester serves as an effective silica precursor in these synthesis protocols, offering superior control over pore architecture and surface characteristics compared to conventional silicate sources [5] [6].

The template-directed formation mechanism involves the cooperative self-assembly of surfactant templates with silica precursors, where silicic acid, trimethylsilyl ester participates through hydrolysis and condensation reactions [3] [7]. Research has demonstrated that the compound's amphiphilic nature facilitates optimal interaction with structure-directing agents such as cetyltrimethylammonium bromide and block copolymers like Pluronic P123 [5] [7]. The synthesis typically proceeds through four distinct phases: silicate adsorption on globular micelles, association of micelles into flocs, precipitation of these flocs, and micelle-micelle coalescence generating infinite cylinders that form two-dimensional hexagonal packing [5] [7].

Studies utilizing time-resolved Nuclear Magnetic Resonance spectroscopy and transmission electron microscopy have revealed that silicic acid, trimethylsilyl ester enables the formation of mesoporous silica materials with surface areas exceeding 1000 square meters per gram [3] [8]. The compound's controlled hydrolysis rate allows for precise manipulation of pore size distribution, with achievable pore diameters ranging from 2 to 50 nanometers [3] [4].

| Synthesis Parameter | Optimal Range | Resulting Property | Reference |

|---|---|---|---|

| Temperature | 35-120°C | Controlled hydrolysis rate | [5] [7] |

| pH | 8-10 | Uniform pore structure | [6] [9] |

| Aging Time | 24-72 hours | Enhanced structural order | [3] [10] |

| Precursor Concentration | 0.1-0.5 M | Tunable pore size | [4] [11] |

The tri-templating synthesis approach has demonstrated exceptional results when incorporating silicic acid, trimethylsilyl ester as the silica source [12]. This method employs multiple templating agents simultaneously, including microscale Pickering droplets, nanoscale polystyrene colloids, and molecular surfactant micelles, resulting in multilevel mesoporous silica microspheres with complex interior structures [12]. The resulting materials exhibit enhanced mass transport properties and superior loading capacities for various applications [12].

Hybrid Organic-Inorganic Nanocomposite Fabrication

The fabrication of hybrid organic-inorganic nanocomposites using silicic acid, trimethylsilyl ester has advanced significantly through controlled synthesis methodologies that preserve the integrity of both organic and inorganic components [13] [14]. These hybrid materials combine the mechanical properties of inorganic silica networks with the flexibility and functionality of organic polymers [15] [16].

Research has established that silicic acid, trimethylsilyl ester facilitates the formation of chemically cross-linked organic-inorganic hybrid nanocomposites through in-situ polymerization processes [15] [16]. The compound's trimethylsilyl groups provide reactive sites for covalent bonding with organic polymers, while the silicic acid moiety contributes to the formation of robust inorganic networks [13] [15]. Advanced characterization using solid-state Silicon-29 Nuclear Magnetic Resonance spectroscopy has revealed condensation yields approaching 90 percent in optimized synthesis conditions [15].

The synthesis of polysilsesquioxane-based nanocomposites demonstrates the versatility of silicic acid, trimethylsilyl ester in creating multiphased materials [15] [17]. These systems exhibit four-phased nanostructured morphologies comprising organosilicon nanoparticles, cross-linked polymer matrices, and mobile polymer phases at grain interfaces [15]. Electron microscopy analysis has confirmed the uniform distribution of spherical nanoparticles with sizes less than 100 nanometers throughout the composite matrix [15] [17].

| Nanocomposite Type | Matrix Material | Particle Size (nm) | Mechanical Enhancement | Reference |

|---|---|---|---|---|

| Polysilsesquioxane | Poly(ε-caprolactone) | 50-100 | 200% modulus increase | [15] |

| Silica-Polymer | Polyamide-6 | 20-30 | 150% toughness increase | [18] |

| Organosilicon | Polydimethylsiloxane | 70-150 | 180% strength increase | [19] |

The development of hierarchically structured organic-inorganic composites has been achieved through self-organization concepts based on liquid crystal formation [20]. These approaches utilize the amphiphilic properties of silicic acid, trimethylsilyl ester to direct the assembly of anisotropic inorganic nanoparticles within liquid crystalline polymer matrices [20]. The resulting materials exhibit hierarchical structuring over multiple length scales, from nanometer to micrometer dimensions [20].

Surface Functionalization for Controlled Release Systems

Surface functionalization of mesoporous silica materials using silicic acid, trimethylsilyl ester has enabled the development of sophisticated controlled release systems with precise temporal and spatial control over cargo delivery [21] [22]. These systems exploit the high surface area and tunable pore structure of mesoporous silica combined with responsive surface modifications to achieve targeted release profiles [23] [22].

The functionalization process typically involves the grafting of responsive polymer chains or functional molecules to the silica surface through siloxane bond formation [21] [24]. Silicic acid, trimethylsilyl ester serves as both the matrix precursor and the grafting substrate, providing reactive silanol groups for covalent attachment of functional moieties [21] [24]. Research has demonstrated that surface loading follows Langmuir adsorption behavior, allowing precise control over functional group density [21].

Studies have established that pH-responsive controlled release systems can be fabricated by grafting poly(4-vinyl pyridine) to mesoporous silica surfaces synthesized from silicic acid, trimethylsilyl ester [22]. These systems exhibit reversible swelling and collapse behavior in response to pH changes, enabling controlled release of encapsulated molecules [22]. The release kinetics can be tuned by adjusting the polymer chain length and grafting density [22].

| Functional Group | Response Mechanism | Release Rate Control | Application | Reference |

|---|---|---|---|---|

| Poly(vinyl pyridine) | pH-responsive swelling | 0.1-10 hours | Drug delivery | [22] |

| Spiropyran | Light-induced wetting | 1-60 minutes | Photocontrolled release | [25] |

| Thermosensitive polymers | Temperature response | 0.5-24 hours | Thermal activation | [23] |

Light-responsive release platforms have been developed by controlling the wetting behavior of hydrophobic surfaces functionalized with silicic acid, trimethylsilyl ester derivatives [25]. These systems utilize spiropyran-modified surfaces that undergo conformational changes upon ultraviolet light irradiation, transitioning from closed hydrophobic states to open hydrophilic states [25]. The wettability change triggers the release of encapsulated cargo molecules from the mesoporous structure [25].

Advanced surface modification techniques have enabled the creation of multifunctional release systems capable of responding to multiple stimuli simultaneously [22]. These platforms integrate different responsive elements within the same silica matrix, allowing for complex release profiles and enhanced therapeutic efficacy [23] [22]. Research has demonstrated that such systems can achieve sustained release over extended periods while maintaining cargo stability and bioactivity [23] [22].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 65 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

General Manufacturing Information

Plastic material and resin manufacturing

Rubber product manufacturing

Textiles, apparel, and leather manufacturing

Silicic acid, trimethylsilyl ester: ACTIVE